molecular formula C8H11NO B085778 5-Amino-2,4-dimethylphenol CAS No. 14106-48-0

5-Amino-2,4-dimethylphenol

Cat. No.: B085778
CAS No.: 14106-48-0
M. Wt: 137.18 g/mol
InChI Key: BLNZCZVXOUAOMG-UHFFFAOYSA-N
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Description

5-Amino-2,4-dimethylphenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethylphenol typically involves the nitration of 2,4-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the 5-position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The nitration and reduction steps are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2,4-dimethylphenol can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include iron powder and hydrochloric acid.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

Chemistry: 5-Amino-2,4-dimethylphenol is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, this compound is used in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a valuable building block in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methyl groups at the 2- and 4-positions provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethylphenol
  • 4-Amino-2,5-dimethylphenol
  • 6-Amino-2,4-dimethylphenol

Comparison: 5-Amino-2,4-dimethylphenol is unique due to the specific positioning of the amino and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of oxidation and reduction potential, as well as its ability to undergo electrophilic substitution reactions. These differences make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-amino-2,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZCZVXOUAOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605318
Record name 5-Amino-2,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14106-48-0
Record name 5-Amino-2,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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